3',4'-Dichloro Substitution on the Biphenyl Core: Structural Differentiation from the Non-Chlorinated Analog
The target compound bears a 3',4'-dichloro substitution on the distal phenyl ring of the biphenyl system. The closest commercially listed analog is 1-{[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine, which lacks this dichloro substitution entirely. In the broader class of biphenyl-based small-molecule inhibitors (e.g., PD-1/PD-L1 inhibitors), the introduction and precise positioning of chlorine substituents on the biphenyl scaffold have been shown to significantly modulate binding affinity, with optimized non-symmetric C2 inhibitors achieving IC50 values in the single-digit nanomolar range (e.g., Compound 2, EC50 = 21.8 nM in a cell-based PD-1 signaling co-culture assay) [1]. The presence of two chlorine atoms at the 3' and 4' positions is predicted to increase lipophilicity (estimated ΔclogP ≈ +1.0 to +1.5 log units vs. the non-chlorinated analog) and to alter the conformational preferences of the biphenyl system through steric and electronic effects. Direct head-to-head comparative bioactivity data between the target compound and its non-chlorinated analog have not been located in the peer-reviewed literature as of the search date.
| Evidence Dimension | Chlorine substitution pattern on the biphenyl distal ring |
|---|---|
| Target Compound Data | 3',4'-dichloro substitution; MW 398.3; predicted clogP ≈ 3.5–4.5 |
| Comparator Or Baseline | 1-{[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine; no chloro substitution; MW 329.4; predicted clogP ≈ 2.5–3.0 |
| Quantified Difference | ΔMW = +68.9 Da; estimated ΔclogP ≈ +1.0 to +1.5 (predicted; no experimental logP data available) |
| Conditions | In silico prediction; class-level SAR inference from biphenyl-based PD-L1 inhibitor literature [1] |
Why This Matters
For procurement decisions, the 3',4'-dichloro substitution is not a trivial modification—chlorine substituents in biphenyl inhibitors are known to occupy hydrophobic sub-pockets in target proteins (e.g., PD-L1 dimer interface) and to influence metabolic stability, making this compound a chemically distinct entity from its non-chlorinated congener for SAR exploration.
- [1] Muszak, D., Surmiak, E., Plewka, J., Magiera-Mularz, K., Kocik-Krol, J., Musielak, B., ... & Holak, T. A. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters, 15(6), 828–836. doi: 10.1021/acsmedchemlett.4c00042. PMCID: PMC11181486. View Source
